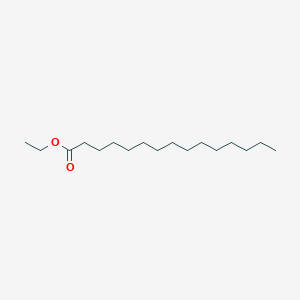

Ethyl pentadecanoate

Descripción

This compound has been reported in Saussurea involucrata, Valeriana officinalis, and other organisms with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl pentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEYJUIKYIKULL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194057 | |

| Record name | Ethyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41114-00-5 | |

| Record name | Ethyl pentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41114-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pentadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041114005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41114-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pentadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PENTADECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2A096Y4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Ethyl Pentadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pentadecanoate (CAS No. 41114-00-5), the ethyl ester of pentadecanoic acid, is a fatty acid ethyl ester (FAEE) with the molecular formula C17H34O2.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, fruity odor.[3] This compound is utilized in the food and fragrance industries as a flavoring and fragrance agent and is also found in cosmetic formulations for its emollient properties. In the research and development sector, this compound serves as a standard in the study of lipid metabolism and fatty acid synthesis. Its potential as a carrier in drug delivery systems is also being explored. This document provides a comprehensive overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and illustrates its functional relationships.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C17H34O2 | |

| Molecular Weight | 270.45 g/mol | |

| Appearance | Colorless to almost colorless clear liquid | |

| Melting Point | 11 - 14 °C | |

| Boiling Point | 312 - 314 °C at 760 mmHg 157 - 159 °C at 5 mmHg | |

| Density | 0.858 - 0.866 g/mL at 20-25 °C | |

| Refractive Index | n20/D 1.439 - 1.440 | |

| Solubility | Insoluble in water (0.01172 mg/L at 25 °C est.) Soluble in alcohol | |

| Vapor Pressure | 0.000470 mmHg at 25 °C (est.) | |

| Flash Point | 141.67 °C (287.00 °F) TCC | |

| logP (Octanol/Water) | 5.641 - 7.409 (est.) |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of fatty acid esters like this compound are well-established. The following sections describe generalized methodologies based on standard procedures.

Determination of Melting Point

The melting point of fats and fatty acid esters is determined using the capillary tube method.

-

Sample Preparation: The sample is first melted and filtered to remove impurities and moisture. Several clean capillary tubes are dipped into the liquid sample to a height of approximately 10 mm. The end of the tube containing the sample is then fused shut. The tubes are refrigerated at 4-10°C for at least 16 hours to ensure complete crystallization.

-

Apparatus: A standard melting point apparatus is used, consisting of a heated bath (e.g., water or oil), a calibrated thermometer, and a means for gentle agitation.

-

Procedure: The capillary tube is attached to the thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is immersed in the bath, which is heated at a controlled rate (e.g., 0.5°C per minute). The melting range is recorded from the temperature at which the substance begins to melt to the temperature at which it becomes a completely clear liquid. Differential Scanning Calorimetry (DSC) is another advanced method that provides highly accurate melting point data by measuring the heat flow required to melt the sample.

Determination of Boiling Point

The boiling point is determined at a given atmospheric pressure. OECD Guideline 103 outlines several suitable methods.

-

Apparatus: Methods include using an ebulliometer, dynamic vapor pressure measurement, or distillation apparatus. For small sample volumes, the Siwoloboff method is appropriate.

-

Procedure (Distillation Method): The substance is placed in a distillation flask connected to a condenser and a calibrated thermometer. The flask is heated, and the vapor temperature is recorded when the substance is boiling and a stable temperature is reached. This temperature is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction: Boiling points measured at pressures other than standard atmospheric pressure (760 mmHg or 101.325 kPa) must be corrected.

Determination of Density

For liquids like this compound, density is typically determined using a pycnometer, hydrometer, or digital density meter based on Archimedes' principle.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance accurate to at least 0.001 g, and a temperature-controlled water bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid, and care is taken to avoid air bubbles.

-

The filled pycnometer is placed in a thermostatic bath at a specified temperature (e.g., 20°C) until thermal equilibrium is reached.

-

The mass of the pycnometer and the liquid is measured.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.

-

Apparatus: A standard refractometer (e.g., Abbé refractometer) with a temperature-controlled prism and a monochromatic light source (typically a sodium D line, 589 nm).

-

Procedure:

-

The refractometer prisms are cleaned and dried.

-

A few drops of the liquid sample are placed on the lower prism.

-

The prisms are closed, and the sample is allowed to reach the set temperature (e.g., 20°C).

-

The light source is positioned, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Partition Coefficient (logP o/w)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. The Shake Flask Method (OECD Guideline 107) and the HPLC Method (OECD Guideline 117) are commonly used.

-

Shake Flask Method (OECD 107):

-

A solution of the test substance in n-octanol (pre-saturated with water) is prepared.

-

This solution is mixed with a predetermined volume of water (pre-saturated with n-octanol) in a vessel.

-

The mixture is agitated until equilibrium is reached.

-

The phases are separated, typically by centrifugation.

-

The concentration of the substance in each phase is determined using a suitable analytical method (e.g., GC, HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

-

HPLC Method (OECD 117): This method uses reversed-phase high-performance liquid chromatography to estimate logP by correlating the retention time of the substance with that of known standards with defined logP values.

Logical Relationships and Applications

The following diagram illustrates the relationships between the properties of this compound and its diverse applications.

Safety and Handling

This compound is considered to be of low hazard to human health under normal use conditions. However, standard laboratory safety practices should always be observed. This includes avoiding contact with skin and eyes, preventing inhalation of fumes, and using the substance in a well-ventilated area. Personal protective equipment such as safety glasses and gloves is recommended. The substance is stable under normal conditions but should be kept away from strong oxidizing agents and sources of ignition. For detailed safety information, consult the appropriate Safety Data Sheet (SDS).

References

The Role of Ethyl Pentadecanoate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pentadecanoate is the ethyl ester of pentadecanoic acid (C15:0), a saturated odd-chain fatty acid. While research directly on this compound is limited, its metabolic significance is intrinsically linked to its hydrolysis product, pentadecanoic acid. Emerging evidence suggests that pentadecanoic acid is not merely an inert metabolite but an active participant in various physiological processes, including the intricate network of lipid metabolism. This technical guide synthesizes the current understanding of how this compound, primarily through its conversion to pentadecanoic acid, influences key lipid metabolic pathways. It is presumed that upon administration, this compound is hydrolyzed into pentadecanoic acid and ethanol, with the former being the primary bioactive component in the context of lipid metabolism.

Pentadecanoic acid is gaining recognition as a potential biomarker and modulator of metabolic health.[1] Studies have shown an inverse association between circulating levels of pentadecanoic acid and the risk of type 2 diabetes and cardiovascular disease.[2] This guide will delve into the molecular mechanisms through which pentadecanoic acid is proposed to exert its effects, focusing on the activation of critical signaling pathways that govern lipid homeostasis.

Core Mechanisms of Action

The metabolic effects of pentadecanoic acid, derived from this compound, are believed to be mediated through the activation of two key cellular energy sensors and regulators of gene expression: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a central regulator of cellular energy homeostasis.[3] Its activation initiates a cascade of events that shift the metabolic balance from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Pentadecanoic acid has been identified as an activator of AMPK.[4] Activation of AMPK by pentadecanoic acid is thought to occur through its conversion to its acyl-CoA derivative, pentadecanoyl-CoA.

The downstream effects of AMPK activation in the context of lipid metabolism include:

-

Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis.[3] This leads to a reduction in the synthesis of new fatty acids.

-

Stimulation of Fatty Acid Oxidation: By inhibiting ACC, AMPK activation leads to decreased levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the gateway for long-chain fatty acids to enter the mitochondria for β-oxidation. Thus, reduced malonyl-CoA levels result in increased fatty acid oxidation and energy production.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Pentadecanoic acid has been shown to be a dual partial agonist of PPARα and PPARδ.

-

PPARα Activation: PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation by ligands like pentadecanoic acid leads to the upregulation of genes involved in:

-

Fatty acid uptake and transport.

-

Mitochondrial and peroxisomal β-oxidation.

-

Lipoprotein metabolism. The net effect of PPARα activation is a decrease in circulating triglyceride levels and an increase in fatty acid oxidation.

-

-

PPARδ Activation: PPARδ is ubiquitously expressed and is also involved in the regulation of fatty acid oxidation and energy homeostasis. Its activation contributes to improved lipid profiles and insulin sensitivity.

Quantitative Data Summary

Currently, there is a lack of direct quantitative data from studies specifically investigating the effects of this compound on lipid metabolism. The following tables summarize hypothetical data based on the known effects of pentadecanoic acid and other fatty acid ethyl esters to illustrate the expected outcomes of such research.

Table 1: Hypothetical Effects of this compound on Plasma Lipid Profile in a Murine Model

| Parameter | Control Group (Vehicle) | This compound Group (50 mg/kg) | % Change | p-value |

| Total Cholesterol (mg/dL) | 150 ± 10 | 135 ± 8 | -10% | <0.05 |

| Triglycerides (mg/dL) | 120 ± 15 | 90 ± 10 | -25% | <0.01 |

| HDL-Cholesterol (mg/dL) | 50 ± 5 | 55 ± 4 | +10% | <0.05 |

| LDL-Cholesterol (mg/dL) | 80 ± 8 | 65 ± 7 | -18.75% | <0.05 |

Table 2: Hypothetical Gene Expression Changes in HepG2 Cells Treated with Pentadecanoic Acid

| Gene | Function | Fold Change (vs. Control) | p-value |

| CPT1A | Fatty Acid Oxidation | 2.5 | <0.01 |

| ACOX1 | Peroxisomal β-oxidation | 2.0 | <0.01 |

| FASN | Fatty Acid Synthesis | -1.8 | <0.05 |

| SCD1 | Fatty Acid Desaturation | -1.5 | <0.05 |

Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted to elucidate the specific roles of this compound in lipid metabolism.

In Vivo Murine Model of Dyslipidemia

Objective: To determine the effect of this compound on the plasma lipid profile and hepatic lipid accumulation in a diet-induced model of dyslipidemia.

Methodology:

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet and Treatment:

-

Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 8 weeks to induce obesity and dyslipidemia.

-

Following the induction period, mice are randomly assigned to two groups (n=10/group):

-

Control Group: Daily oral gavage of vehicle (e.g., corn oil).

-

Treatment Group: Daily oral gavage of this compound (e.g., 50 mg/kg body weight) dissolved in the vehicle.

-

-

Treatment is continued for 4 weeks.

-

-

Sample Collection:

-

At the end of the treatment period, mice are fasted overnight.

-

Blood is collected via cardiac puncture for plasma lipid analysis.

-

Livers are harvested, weighed, and a portion is snap-frozen in liquid nitrogen for gene expression analysis, while another portion is fixed in formalin for histological analysis.

-

-

Analysis:

-

Plasma Lipids: Total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic kits.

-

Hepatic Lipid Accumulation: Liver sections are stained with Oil Red O to visualize neutral lipids.

-

Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in lipid metabolism (e.g., Cpt1a, Acox1, Fasn, Scd1, Ppara).

-

In Vitro Hepatocyte Model

Objective: To investigate the direct effects of pentadecanoic acid on AMPK and PPARα signaling pathways in hepatocytes.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment:

-

Cells are seeded in 6-well plates and grown to 80% confluency.

-

Cells are then treated with varying concentrations of pentadecanoic acid (e.g., 10, 50, 100 µM) complexed to bovine serum albumin (BSA) for 24 hours. A BSA-only vehicle serves as the control.

-

-

Analysis:

-

Western Blotting: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against total and phosphorylated forms of AMPK and ACC, as well as PPARα.

-

Reporter Gene Assay: HepG2 cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene. Following treatment with pentadecanoic acid, luciferase activity is measured as an indicator of PPARα transcriptional activity.

-

Conclusion

While direct experimental evidence for this compound is still emerging, its role in lipid metabolism is strongly suggested by the bioactivity of its hydrolysis product, pentadecanoic acid. The activation of AMPK and PPAR signaling pathways by pentadecanoic acid provides a mechanistic framework for its potential to improve lipid profiles by promoting fatty acid oxidation and inhibiting lipogenesis. Further research, utilizing the experimental approaches outlined in this guide, is crucial to fully elucidate the specific effects of this compound and to validate its potential as a therapeutic agent for metabolic disorders. The provided data tables and signaling diagrams offer a predictive model for the outcomes of such investigations, serving as a valuable resource for researchers in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

- 4. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Odd-Chain Fatty Acid Esters: A Technical Guide for Researchers

Abstract

Odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, have long been considered minor players in the vast landscape of lipid biology. However, a growing body of evidence is repositioning them from mere metabolic curiosities to significant modulators of cellular function and potential therapeutic targets. Primarily derived from dietary sources such as ruminant fat and certain plants, or synthesized endogenously from gut-derived propionate, OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are now inversely associated with risks of major chronic illnesses, including type 2 diabetes and cardiovascular disease. Their biological significance stems from their unique metabolism, which culminates in the production of propionyl-CoA, a key anaplerotic substrate for the Krebs cycle. Beyond their role in mitochondrial energy metabolism, emerging research reveals their function as signaling molecules, directly interacting with nuclear receptors like PPARs and modulating critical pathways such as MAPK and mTOR. This guide provides an in-depth review of the metabolism, signaling functions, and therapeutic potential of OCFAs, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Metabolism of Odd-Chain Fatty Acids: The Anaplerotic Advantage

Unlike their even-chained counterparts which degrade exclusively to acetyl-CoA, the beta-oxidation of odd-chain fatty acids yields both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[1][2] This distinction is the cornerstone of their biological importance. Propionyl-CoA is not a direct substrate for the Krebs cycle (Citric Acid Cycle, CAC); instead, it undergoes a three-step conversion to succinyl-CoA, an intermediate of the CAC.[1][3][4]

This conversion process is known as anaplerosis, the act of replenishing CAC intermediates that may have been extracted for biosynthesis or other metabolic needs. By feeding into the CAC, propionyl-CoA enhances mitochondrial function and energy metabolism, a process that is particularly crucial in times of metabolic stress.

The key enzymatic steps are:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.

-

Isomerization: Methylmalonyl-CoA racemase converts D-methylmalonyl-CoA to its L-isomer.

-

Rearrangement: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM) rearranges L-methylmalonyl-CoA to form succinyl-CoA , which then enters the Krebs cycle.

References

- 1. Cell Proliferation Assays | AAT Bioquest [aatbio.com]

- 2. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Proliferation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectral Analysis of Ethyl Pentadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for ethyl pentadecanoate. The information is presented to be a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of this long-chain fatty acid ester.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.28 | Triplet | 2H | -CH₂ -COO- |

| ~1.63 | Quintet | 2H | -CH₂ -CH₂-COO- |

| ~1.25 | Multiplet | 22H | -(CH₂ )₁₁- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.88 | Triplet | 3H | CH₃ -(CH₂)₁₂- |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173.9 | C =O |

| ~60.1 | -O-CH₂ -CH₃ |

| ~34.4 | -CH₂ -COO- |

| ~31.9 | -(CH₂ )n- |

| ~29.7 | -(CH₂ )n- |

| ~29.6 | -(CH₂ )n- |

| ~29.4 | -(CH₂ )n- |

| ~29.3 | -(CH₂ )n- |

| ~29.1 | -(CH₂ )n- |

| ~25.0 | -CH₂ -CH₂-COO- |

| ~22.7 | CH₃ -CH₂- |

| ~14.3 | -O-CH₂-CH₃ |

| ~14.1 | CH₃ - |

Table 3: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Fragment |

| 270 | Low | [M]⁺ (Molecular Ion) |

| 225 | Moderate | [M - OCH₂CH₃]⁺ |

| 157 | High | [CH₃(CH₂)₁₀CO]⁺ |

| 101 | High | [CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty Rearrangement) |

| 88 | Very High | [CH₃CH₂OC(OH)=CH₂]⁺ |

| 73 | Moderate | [COOCH₂CH₃]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | Moderate | [CH₃CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies that are typically employed for the acquisition of NMR and MS data for long-chain fatty acid esters like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or a Varian A-60D, is used for data acquisition.[1]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

Spectral Width: A spectral width of approximately 10-12 ppm is set.

-

Temperature: The experiment is usually conducted at room temperature (298 K).

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz for carbon) is used.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is used to ensure quantitative accuracy, especially for quaternary carbons.

-

Spectral Width: A spectral width of about 200-220 ppm is used to cover the entire range of carbon chemical shifts.

-

Temperature: The experiment is performed at room temperature (298 K).

-

-

Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication and Fourier transformed, followed by phase and baseline corrections.

-

2.2. Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is the standard for analyzing volatile and semi-volatile compounds like this compound.[1]

-

Gas Chromatography (GC) Method:

-

Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of around 1 mL/min.

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected in split or splitless mode.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate fragments.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-500 amu to detect the molecular ion and significant fragments.

-

Ion Source Temperature: The ion source is typically maintained at a temperature of around 230°C.

-

Interface Temperature: The GC-MS interface temperature is set to be similar to the final GC oven temperature (e.g., 280°C) to prevent condensation of the analyte.

-

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to data interpretation.

Caption: Workflow for the spectral analysis of this compound.

References

A Technical Guide to Ethyl Pentadecanoate: Commercial Availability, Purity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ethyl pentadecanoate, a saturated fatty acid ester with growing interest in various research fields, including lipid metabolism and drug development. This document details its commercial availability, typical purity levels, and provides insights into key experimental methodologies for its synthesis, purification, and analysis.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers, catering to the needs of researchers and drug development professionals. The purity of commercially available this compound varies, with grades suitable for general research up to high-purity standards for sensitive applications. The most common method for purity analysis cited by suppliers is gas chromatography (GC).

Below is a summary of representative commercial sources and their stated purity levels.

| Supplier | Stated Purity/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | ≥96.0% | 41114-00-5 | C₁₇H₃₄O₂ | 270.45 |

| Larodan | >99% (Research Grade) | 41114-00-5 | C₁₇H₃₄O₂ | 270.45[1] |

| Chem-Impex | ≥97% (GC) | 41114-00-5 | C₁₇H₃₄O₂ | 270.46[2] |

| TCI America | >97.0% (GC) | 41114-00-5 | C₁₇H₃₄O₂ | 270.46 |

| Santa Cruz Biotechnology | Research Use Only | 41114-00-5 | C₁₇H₃₄O₂ | 270.45 |

| Molport | 97-98% | 41114-00-5 | C₁₇H₃₄O₂ | 270.46 |

| BOC Sciences | >97.0% (GC) | 41114-00-5 | C₁₇H₃₄O₂ | 270.46 |

| Penta International | Not specified | 41114-00-5 | C₁₇H₃₄O₂ | 270.46 |

| MedchemExpress | Research Use Only | 41114-00-5 | C₁₇H₃₄O₂ | 270.45 |

| MetaSci Inc. | 95% | 41114-00-5 | C₁₇H₃₄O₂ | 270.45 |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and purity analysis of this compound, adapted from established procedures for fatty acid esters.

Synthesis via Fischer Esterification

Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

-

Pentadecanoic acid

-

Anhydrous ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve pentadecanoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Column chromatography is an effective method for purifying the synthesized this compound from unreacted starting materials and byproducts.

Materials:

-

Silica gel (60-120 mesh)

-

Eluent: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v)

-

Glass chromatography column

-

Sand

-

Cotton or glass wool

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate 95:5).

-

Plug the bottom of the chromatography column with cotton or glass wool and add a small layer of sand.

-

Pour the silica gel slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

-

Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

-

Elute the column with the hexane/ethyl acetate mixture, collecting fractions in test tubes.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for determining the purity of this compound and identifying any potential impurities.

Instrumentation and Conditions (representative):

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MS detector or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar nonpolar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min.

-

Hold at 250 °C for 10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-500.

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane or ethyl acetate.

-

An internal standard (e.g., ethyl heptadecanoate) can be added for quantitative analysis.

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

Data Analysis:

-

The purity is determined by the relative peak area of this compound in the total ion chromatogram (TIC).

-

The mass spectrum of the main peak should be compared with a reference spectrum from a library (e.g., NIST) to confirm the identity of this compound.

Metabolic Pathways of Pentadecanoic Acid

This compound is readily hydrolyzed in vivo to pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. The metabolism of pentadecanoic acid follows established pathways for fatty acid oxidation, with some unique features due to its odd number of carbon atoms.

Alpha-Oxidation Pathway

One of the pathways for the metabolism of fatty acids is α-oxidation, which involves the removal of a single carbon atom from the carboxyl end.

Beta-Oxidation Pathway

The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria. For odd-chain fatty acids like pentadecanoic acid, the final cycle yields propionyl-CoA in addition to acetyl-CoA.

References

Methodological & Application

Application Notes: Ethyl Pentadecanoate as an Internal Standard in GC-MS Analysis

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is a crucial component for achieving accurate and reliable results. The IS is a compound of known concentration that is added to a sample prior to analysis. It helps to correct for variations that can occur during sample preparation and injection, thereby improving the precision and accuracy of the analyte quantification. Ethyl pentadecanoate, a fatty acid ethyl ester (FAEE), is an effective internal standard for the analysis of other FAEEs and related compounds. Its utility stems from its chemical similarity to many analytes of interest and its infrequent natural occurrence in biological and food samples.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₂ | [2] |

| Molecular Weight | 270.45 g/mol | [2] |

| Boiling Point | Not Available | [3] |

| Melting Point | Not Available | [3] |

| Solubility | Practically insoluble in water; soluble in organic solvents. | |

| Structure | Fatty acid ester |

Principle of Use as an Internal Standard

The fundamental principle behind using an internal standard is that it is affected by sample preparation and analysis variations in the same way as the analyte. By adding a known amount of this compound to each sample and calibration standard, a response factor can be calculated. This factor, which is the ratio of the analyte's response to the internal standard's response, is then used to determine the concentration of the analyte in the sample. The use of an internal standard that is structurally similar to the analyte, such as using an odd-numbered fatty acid ester for the analysis of other fatty acid esters, is a widely adopted technique to control for sample loss during analysis.

Experimental Protocols

The following protocols are generalized for the use of this compound as an internal standard. Specific parameters may need to be optimized based on the sample matrix and the target analytes.

1. Preparation of Internal Standard Stock Solution

-

Objective: To prepare a concentrated stock solution of this compound.

-

Materials:

-

This compound (high purity)

-

High-purity organic solvent (e.g., ethanol, hexane, or isooctane)

-

Volumetric flasks

-

Analytical balance

-

-

Procedure:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed standard in a suitable organic solvent in a volumetric flask.

-

Dilute to the mark with the same solvent to achieve a final concentration (e.g., 1 mg/mL).

-

Store the stock solution in a tightly sealed container at -20°C.

-

2. Sample Preparation

-

Objective: To extract the analytes from the sample matrix and add the internal standard.

-

Materials:

-

Sample (e.g., plasma, tissue homogenate, food extract)

-

This compound internal standard working solution (a dilution of the stock solution)

-

Extraction solvents (e.g., hexane, acetone)

-

Solid-phase extraction (SPE) columns (if necessary for cleanup)

-

Centrifuge

-

Vortex mixer

-

-

Procedure (Example for Plasma Samples):

-

To a known volume of plasma (e.g., 1 mL), add a precise volume of the this compound internal standard working solution.

-

Add precipitating agent (e.g., acetone) and vortex to mix.

-

Perform a liquid-liquid extraction with a non-polar solvent like hexane.

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic (upper) layer containing the lipids to a clean tube.

-

For cleaner samples, an optional solid-phase extraction step using an aminopropyl silica column can be employed.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.

-

3. GC-MS Analysis

-

Objective: To separate and quantify the analytes and the internal standard.

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a nonpolar dimethylpolysiloxane column)

-

-

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless or split injection)

-

Carrier Gas: Helium at a constant flow rate

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C). The specific program will depend on the analytes.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis. Key ions for this compound can be selected from its mass spectrum.

-

4. Data Analysis and Quantification

-

Objective: To calculate the concentration of the analytes in the original sample.

-

Procedure:

-

Integrate the peak areas of the target analytes and the internal standard (this compound).

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the samples by using the peak area ratio from the sample and the calibration curve.

-

Quantitative Data Summary

While specific performance data for this compound is not extensively published, the following table summarizes the expected performance based on the use of a closely related internal standard, ethyl heptadecanoate, in the analysis of fatty acid ethyl esters.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.998 |

| Lower Limit of Detection (LOD) | 5 - 50 ng/mL |

| Lower Limit of Quantitation (LOQ) | 15 - 200 ng/mL |

| Intra-day Precision (RSD) | < 10% |

| Inter-day Precision (RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Visualizations

Caption: Experimental workflow for using this compound as an internal standard.

Caption: Logical relationship for quantification using an internal standard.

References

Application Note and Protocol: Quantification of Ethyl Pentadecanoate in Plasma by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl pentadecanoate is a fatty acid ethyl ester (FAEE). FAEEs are non-oxidative metabolites of ethanol and can serve as biomarkers for alcohol consumption. Accurate and precise quantification of specific FAEEs like this compound in plasma is crucial for clinical and forensic research. This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive gas chromatography-tandem mass spectrometry (GC-MS/MS) method. The methodology covers plasma sample preparation, instrument parameters, and data analysis, and is suitable for large-scale clinical studies.

Materials and Reagents

-

This compound (analytical standard)

-

Heptadecanoic acid ethyl ester (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Hexane (HPLC grade)

-

Sodium Chloride (analytical grade)

-

Anhydrous Sodium Sulfate

-

Human plasma (EDTA)

-

Glass tubes (10 mL) with screw caps

-

Centrifuge

-

Laboratory shaker/vortex mixer

-

Nitrogen evaporator

-

GC autosampler vials with inserts

Experimental Protocol

This protocol is optimized for the extraction and analysis of this compound from human plasma.

1. Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (heptadecanoic acid ethyl ester) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the this compound primary stock with methanol to prepare working solutions for the calibration curve (e.g., 0.015 µg/mL to 10 µg/mL).

-

Internal Standard (IS) Working Solution: Prepare a 100 µg/mL working solution of heptadecanoic acid ethyl ester in methanol.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).

2. Plasma Sample Preparation

-

Sample Thawing: Thaw plasma samples at room temperature. Vortex for 5 minutes to ensure homogeneity.

-

Aliquoting: Transfer 500 µL of plasma into a 10 mL glass tube.

-

Internal Standard Addition: Add 25 µL of the 100 µg/mL internal standard solution to each plasma sample, calibrator, and QC.

-

Protein Precipitation: Add 1.5 mL of cold methanol (stored at -80°C for 30 minutes) to each tube. A plasma-to-methanol ratio of 1:3 (v/v) is effective for protein precipitation.

-

Mixing and Centrifugation: Vortex the mixture for 5 minutes. Centrifuge at approximately 2500 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean glass tube.

-

Liquid-Liquid Extraction:

-

Add 2 mL of hexane and 1 mL of saturated sodium chloride solution to the supernatant.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

-

-

Solvent Evaporation: Transfer the upper hexane layer to a new tube. Dry the extract under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of hexane. Transfer the solution to a GC autosampler vial with an insert for analysis.

3. GC-MS/MS Instrumental Analysis

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Column: Zebron ZB-5MS (30 m × 0.25 mm, 0.25 µm) or similar non-polar column.

-

Injection Volume: 1 µL in splitless mode.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 250°C.

-

Ramp 3: 10°C/min to 300°C, hold for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 200°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard must be determined by infusing the pure standards.

-

4. Data Analysis and Quantification

-

Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

-

Determine the concentration of this compound in the plasma samples and QCs from the calibration curve.

Data Presentation

Table 1: Summary of Method Validation Parameters. The following table summarizes typical performance characteristics for the quantification of fatty acid ethyl esters in plasma, based on established methods.

| Parameter | Typical Value | Description |

| Linearity Range | 0.015 - 10.0 µg/mL | The concentration range over which the assay is accurate and precise. |

| Correlation Coefficient (r²) | > 0.99 | A measure of the goodness of fit for the linear regression. |

| Limit of Detection (LOD) | ~0.01 µg/mL | The lowest concentration of analyte that can be reliably detected. |

| Lower Limit of Quantification (LLOQ) | 0.015 µg/mL | The lowest concentration on the calibration curve with acceptable precision and accuracy. |

| Intra-day Precision (%CV) | < 10% | The precision of the method evaluated by analyzing replicates on the same day. |

| Inter-day Precision (%CV) | < 15% | The precision of the method evaluated by analyzing replicates on different days. |

| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |

| Matrix Effect | Monitored | Assessment of the suppression or enhancement of ionization by plasma components. |

| Recovery | > 80% | The efficiency of the extraction process. |

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships of the assay validation process.

Application Notes & Protocols: Ethyl Pentadecanoate and Other Fatty Acid Ethyl Esters as Biomarkers for Alcohol Consumption

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ingested alcohol.[1][2] These compounds have emerged as valuable medium- to long-term biomarkers for assessing alcohol consumption. Unlike direct measurement of blood alcohol content (BAC), which reflects only very recent use, FAEEs can be detected in various biological matrices for extended periods, providing a more comprehensive history of alcohol intake. This document provides detailed application notes and protocols for the analysis of FAEEs, with a focus on their utility as biomarkers for alcohol consumption. While the broader class of FAEEs is discussed, it is important to note that the majority of research has centered on four primary esters: ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate. Data specifically on ethyl pentadecanoate as a standalone biomarker is limited in the current scientific literature.

Principle of the Biomarker

Following alcohol consumption, ethanol is metabolized in the body primarily through an oxidative pathway. However, a minor, non-oxidative pathway also exists where ethanol reacts with fatty acids or fatty acyl-CoAs to form FAEEs. This reaction is catalyzed by FAEE synthases and other enzymes with esterification capabilities. FAEEs accumulate in various tissues, including blood, hair, meconium, and adipose tissue. Their presence and concentration in these matrices are directly correlated with alcohol intake. The lipophilic nature of FAEEs allows for their incorporation into the sebum and subsequent deposition into growing hair shafts, providing a timeline of alcohol consumption over months. In blood, FAEEs can be detected for up to 24 hours or more after alcohol ingestion, offering a longer window of detection than ethanol itself.[2][3][4]

Applications

The analysis of FAEEs as alcohol biomarkers has several key applications in research and clinical settings:

-

Monitoring Alcohol Abstinence: In treatment programs and clinical trials, FAEE analysis in hair can objectively monitor a participant's adherence to abstinence over several months.

-

Forensic Toxicology: FAEEs can be used to assess chronic excessive alcohol consumption in legal contexts, such as driving under the influence cases or child protection cases.

-

Clinical Diagnosis: Assisting in the diagnosis of alcohol use disorders and monitoring for relapse.

-

Fetal Alcohol Exposure: Analysis of FAEEs in meconium is a reliable method for detecting maternal alcohol consumption during pregnancy.

Quantitative Data

The following tables summarize quantitative data for the most commonly analyzed FAEEs in hair and blood samples from individuals with different levels of alcohol consumption. It is important to note the general absence of specific quantitative data for this compound in the literature.

Table 1: Fatty Acid Ethyl Ester Concentrations in Hair

| Analyte | Teetotalers (ng/mg) | Moderate Social Drinkers (ng/mg) | Excessive/Chronic Drinkers (ng/mg) | Proposed Cut-off (ng/mg) |

| Sum of 4 FAEEs * | 0.06 - 0.37 | 0.20 - 0.85 | 0.92 - 30.60 | > 1.0 |

| Ethyl Palmitate | Not typically detected | - | - | > 0.35 (0-3 cm segment) |

*Sum of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate.

Table 2: Fatty Acid Ethyl Ester Concentrations in Blood/Plasma

| Analyte | Non-drinkers/Abstinent | Acute Alcohol Consumption | Chronic Alcohol Abusers |

| Total FAEEs (ng/mL) | Not detectable or trace amounts | Concentrations correlate with BAC | 15,086 (mean) |

| Ethyl Palmitate (ng/mL) | - | - | One of the main FAEEs detected |

| Ethyl Oleate (ng/mL) | - | - | One of the main FAEEs detected |

Signaling Pathway

The following diagram illustrates the non-oxidative metabolic pathway of ethanol leading to the formation of Fatty Acid Ethyl Esters.

Experimental Protocols

Protocol 1: Analysis of FAEEs in Hair by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described for the analysis of the four major FAEEs and is applicable for the detection of this compound.

1. Sample Preparation: a. Collect a hair strand of approximately 3-6 cm from the posterior vertex of the scalp. b. Wash the hair sample sequentially with n-heptane to remove external contaminants. c. Dry the hair sample thoroughly. d. Cut the proximal 3 cm of the hair into small segments (approximately 1-2 mm). e. Accurately weigh 20-50 mg of the cut hair into a headspace vial.

2. Extraction: a. To the vial containing the hair, add an internal standard solution (e.g., deuterated FAEEs, including d5-ethyl pentadecanoate if available, or ethyl heptadecanoate). b. Add 1 mL of a dimethyl sulfoxide (DMSO)/n-heptane mixture. c. Seal the vial and incubate in a shaker at room temperature overnight.

3. HS-SPME: a. After incubation, heat the sample vial to an appropriate temperature (e.g., 85°C) to facilitate the transfer of volatile FAEEs into the headspace. b. Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

4. GC-MS Analysis: a. Desorb the analytes from the SPME fiber by inserting it into the hot injector of the GC-MS system. b. GC Parameters (example):

- Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injector Temperature: 250°C.

- Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 300°C at 10°C/minute, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate. c. MS Parameters (example):

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) for target FAEEs. Monitor characteristic ions for this compound (e.g., m/z 88, 101, 157).

5. Data Analysis: a. Quantify the concentration of each FAEE by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with certified reference materials.

Protocol 2: Analysis of FAEEs in Blood/Plasma by Liquid-Liquid Extraction and GC-MS

1. Sample Collection and Preparation: a. Collect whole blood in EDTA-containing tubes. b. Separate plasma by centrifugation if required. c. To 1 mL of whole blood or plasma in a glass tube, add an internal standard (e.g., ethyl heptadecanoate).

2. Extraction: a. Add 2 mL of acetone to precipitate proteins and vortex thoroughly. b. Add 5 mL of n-hexane, vortex for 2 minutes, and then centrifuge to separate the layers. c. Transfer the upper hexane layer to a clean tube. d. Evaporate the hexane to dryness under a gentle stream of nitrogen.

3. Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended): a. Reconstitute the dried extract in a small volume of hexane. b. Apply the sample to an aminopropyl SPE cartridge pre-conditioned with hexane. c. Wash the cartridge with hexane to remove interferences. d. Elute the FAEEs with a mixture of dichloromethane and isopropanol. e. Evaporate the eluate to dryness.

4. GC-MS Analysis: a. Reconstitute the final dried extract in a suitable solvent (e.g., 50 µL of iso-octane). b. Inject 1-2 µL into the GC-MS system. c. Follow the GC-MS parameters as outlined in Protocol 1.

5. Data Analysis: a. Quantify the FAEE concentrations as described in Protocol 1.

Experimental Workflow

The following diagram outlines the general experimental workflow for the analysis of this compound and other FAEEs in biological samples.

Disclaimer: These protocols provide a general framework. Researchers should validate the methods in their own laboratories and adhere to all relevant safety guidelines. The lack of extensive research on this compound as a primary biomarker for alcohol consumption should be considered when interpreting results. The focus on the sum of the four major FAEEs or ethyl palmitate is currently the more established approach.

References

- 1. Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. interesjournals.org [interesjournals.org]

- 3. Fatty acid ethyl esters in the blood as markers for ethanol intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interesjournals.org [interesjournals.org]

Application of Ethyl Pentadecanoate in Fatty Acid Profiling: A Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ethyl pentadecanoate as an internal standard in fatty acid profiling. The following sections offer a comprehensive guide to its application, including a comparison with other internal standards, detailed experimental protocols, and expected performance data.

Introduction: The Role of Internal Standards in Fatty Acid Analysis

Accurate quantification of fatty acids is crucial in various fields, including metabolomics, clinical diagnostics, and food science. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is the gold standard for fatty acid analysis. This process typically involves the derivatization of fatty acids into their more volatile methyl esters (FAMEs) prior to analysis.

The use of an internal standard (IS) is paramount to correct for variations that can occur during sample preparation, extraction, and injection, thereby ensuring the accuracy and reliability of quantitative results.[1] An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample, and it should be chromatographically resolved from other components.[1] Odd-chain fatty acids and their esters, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are often chosen for this purpose as they are uncommon in most biological samples.[2]

This compound as an Internal Standard

This compound (C17H34O2) is a fatty acid ester that serves as an excellent, though less common, alternative to its free acid or methyl ester counterparts for internal standardization in FAME analysis.[3]

Advantages of Using this compound:

-

Chromatographic Separation: When analyzing fatty acids as methyl esters (FAMEs), using an ethyl ester internal standard like this compound provides excellent chromatographic separation. On commonly used polar GC columns, ethyl esters of odd-numbered fatty acids elute at a distinct retention time, typically slightly after the corresponding FAME, minimizing the risk of co-elution with analytes of interest.[3]

-

Suitability for GC-MS: this compound is well-suited for both GC-FID and GC-MS applications. In GC-MS, it provides characteristic mass fragments that can be used for quantification in selected ion monitoring (SIM) mode, offering high specificity and sensitivity. Recommended ions for monitoring saturated fatty acid ethyl esters are m/z 88 and 101.

-

Chemical Similarity: As a fatty acid ester, this compound behaves similarly to the FAME analytes during extraction and analysis, ensuring that it effectively accounts for procedural variations.

Comparison of Internal Standard Strategies

The choice of internal standard can significantly impact the outcome of fatty acid analysis. Below is a comparison of common internal standard strategies.

| Internal Standard Type | Advantages | Disadvantages | Best For |

| This compound | Excellent chromatographic separation from FAMEs. Good for both GC-FID and GC-MS. Chemically similar to FAMEs. | Less commonly used than other options. Potential for transesterification if added before derivatization with methanol-based reagents. | General FAME profiling where co-elution with the IS is a concern. |

| Pentadecanoic Acid (C15:0) | Added at the beginning of sample preparation, accounting for both extraction and derivatization efficiency. | Requires efficient and reproducible derivatization to its methyl ester. | Total fatty acid analysis where variations in both extraction and derivatization efficiency need to be controlled. |

| Mthis compound | Directly comparable to the FAME analytes. | Added after the derivatization step, it does not account for variations in derivatization efficiency. | Workflows where derivatization is highly reproducible and the primary source of error is in the injection. |

| Deuterated Fatty Acids | Considered the gold standard as they have nearly identical chemical and physical properties to their non-deuterated counterparts. | High cost. Availability may be limited for some fatty acids. Requires MS detection. | High-precision clinical and research applications where accuracy is paramount. |

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of fatty acids in a biological matrix (e.g., plasma, cell pellets) using this compound as an internal standard.

Lipid Extraction and Transesterification to FAMEs

This protocol describes a one-step extraction and transesterification process.

Materials:

-

Biological sample (e.g., 100 µL plasma or 1-5 million cells)

-

This compound Internal Standard Solution (1 mg/mL in hexane)

-

Methanol

-

Hexane

-

Acetyl Chloride

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate

Procedure:

-

To the sample in a glass tube with a PTFE-lined cap, add 10 µL of the this compound Internal Standard Solution.

-

Add 2 mL of a freshly prepared solution of 5% acetyl chloride in methanol.

-

Cap the tube tightly and vortex for 30 seconds.

-

Heat the sample at 80°C for 1 hour to facilitate transesterification.

-

Cool the tube to room temperature.

-

Add 1 mL of saturated NaCl solution to stop the reaction.

-

Add 1 mL of hexane to extract the FAMEs.

-

Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs and the this compound IS to a clean glass vial.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis of FAMEs

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Polar capillary column (e.g., CP-Sil 88, DB-FATWAX UI)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: 15°C/min to 215°C

-

Ramp 2: 10°C/min to 250°C, hold for 5 minutes

-

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Interface Temperature: 250°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode:

-

Full Scan: m/z 50-550 for qualitative analysis

-

Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions for each FAME and the internal standard (m/z 88 and 101 for this compound).

-

Data Presentation and Performance Characteristics

The following tables summarize the expected performance characteristics of a validated GC-MS method for fatty acid profiling using an odd-chain ethyl ester as an internal standard. The data is representative and may vary based on the specific matrix and instrumentation.

Table 1: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 µM |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µM |

| Precision (RSD%) | |

| - Intra-day (Repeatability) | < 10% |

| - Inter-day (Intermediate Precision) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Data synthesized from validation studies of similar analytical methods.

Table 2: Example Retention Times and SIM Ions

| Fatty Acid (as FAME) | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Myristate (C14:0) | ~12.5 | 74 | 87 |

| Palmitate (C16:0) | ~15.2 | 74 | 87 |

| Palmitoleate (C16:1n7) | ~15.5 | 55 | 264 |

| Stearate (C18:0) | ~17.8 | 74 | 87 |

| Oleate (C18:1n9) | ~18.0 | 55 | 296 |

| Linoleate (C18:2n6) | ~18.5 | 67 | 294 |

| This compound (IS) | ~14.0 | 88 | 101 |

Retention times are illustrative and will vary depending on the specific GC column and conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of key validation parameters.

Caption: Experimental workflow for GC-MS analysis of fatty acids.

Caption: Logical relationship of key GC-MS method validation parameters.

Conclusion

This compound is a viable and effective internal standard for the quantification of fatty acids as FAMEs by GC-MS. Its distinct chromatographic behavior offers a key advantage in preventing co-elution with common fatty acid methyl esters. The protocols and data presented in this guide provide a solid foundation for researchers to develop and validate robust methods for fatty acid profiling, contributing to accurate and reliable results in a wide range of scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Internal standard for Fatty Acid EthylEster(FAEE Biodiesel) - Chromatography Forum [chromforum.org]

- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Gas Chromatography Methods for the Separation and Quantification of Fatty Acid Ethyl Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids. They have emerged as sensitive and specific biomarkers for both acute and chronic alcohol consumption.[1][2] Accurate quantification of FAEEs in various biological matrices, such as meconium, hair, and plasma, is crucial for clinical and forensic toxicology.[1][2][3] Gas chromatography (GC), particularly with flame ionization detection (FID) or mass spectrometry (MS), is the predominant analytical technique for the separation and quantification of these esters. This application note provides detailed protocols for the extraction and GC analysis of FAEEs from biological samples.

Principle of the Method

The analysis of FAEEs by gas chromatography involves three main stages: sample preparation, chromatographic separation, and detection. Initially, FAEEs are extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The prepared sample is then injected into the GC system, where it is vaporized. An inert carrier gas transports the vaporized sample through a capillary column. The separation of different FAEEs is achieved based on their boiling points and interactions with the column's stationary phase. Finally, as the separated compounds elute from the column, they are identified and quantified by a detector, such as an FID or MS.

Experimental Protocols

This protocol describes a general procedure for the extraction of FAEEs from a biological matrix like plasma or homogenized meconium, adapted from published methods. An internal standard, such as ethyl heptadecanoate, is added to the sample to ensure accurate quantification.

Materials:

-

Sample (e.g., 200 µL plasma or 50 mg homogenized meconium)

-

Internal Standard (IS) solution (e.g., Ethyl heptadecanoate in hexane)

-

Acetone

-

Hexane

-

Deionized Water

-

Vortex mixer

-

Centrifuge

-

Aminopropyl silica (NH2) SPE cartridge

Protocol:

-

Sample Aliquoting: Transfer a precise amount of the sample into a glass test tube.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

Precipitation & Extraction: Add acetone to the sample, vortex thoroughly to precipitate proteins, and then add hexane for lipid extraction.

-

Centrifugation: Centrifuge the mixture to separate the layers.

-

Supernatant Transfer: Carefully transfer the upper hexane layer, which contains the lipids including FAEEs, to a clean tube.

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition an aminopropyl silica SPE column.

-

Apply the hexane extract to the column.

-

Elute the FAEEs with hexane. This step helps remove more polar interfering substances.

-

-

Evaporation & Reconstitution: Evaporate the final eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of hexane suitable for GC injection.

Below is a diagram illustrating the sample preparation workflow.

The separation of FAEEs is typically performed on a gas chromatograph equipped with an FID. The FID is robust, sensitive to hydrocarbons, and provides a linear response over a wide concentration range. The choice of capillary column is critical; polar stationary phases like polyethylene glycols (e.g., DB-Wax, CARBOWAX) or cyanopropyl silicones are often used.

The logical flow of the GC analysis process is depicted below.

The tables below summarize typical GC conditions for FAEE analysis compiled from various methods.

Table 1: Example GC-FID Conditions for FAEE Analysis

| Parameter | Method 1 (General Purpose) | Method 2 (Biodiesel Focus) | Method 3 (Hair Analysis) |

| GC System | Agilent 6890 or equivalent | Shimadzu 2010 or equivalent | Agilent GC with 5973 MS detector |

| Column | DB-Wax (30 m x 0.25 mm, 0.25 µm) | OV CARBOWAX 20M (30 m x 0.32 mm, 0.25 µm) | HP-5MS (60 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen | Helium | Helium |

| Flow Rate | Constant pressure or flow (e.g., 2.5 mL/min) | 2.5 mL/min | 1.3 mL/min |

| Injection Volume | 1 µL | 1 µL | 1 µL |

| Inlet Temperature | 250 °C | 250 °C | 290 °C |

| Split Ratio | 20:1 to 50:1 | 20:1 | Not specified (split mode implied) |

| Oven Program | 50°C (1 min), ramp 25°C/min to 200°C, then 3°C/min to 230°C (hold 18 min) | 40°C (2 min), ramp 10°C/min to 230°C (hold 7 min) | 80°C (2 min), ramp 10°C/min to 290°C (hold 7 min) |

| Detector | FID | FID | Mass Spectrometer (MS) |

| Detector Temp. | 280 °C - 300 °C | 250 °C | 230 °C (MS Source) |

| Detector Gases | H2: 40 mL/min; Air: 450 mL/min; Makeup (He): 30 mL/min | Not specified | N/A |

Method Validation

A validated method ensures reliable and reproducible results. Key validation parameters include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Table 2: Summary of Method Validation Parameters from Literature

| Parameter | Typical Performance | Reference |

| Linearity (r²) | > 0.99 | |

| Precision (RSD%) | Repeatability: < 2%; Intermediate Precision: < 10% | |

| Accuracy / Recovery | 80% - 110% | |

| LOD | 0.8 - 7.5 ng/g (in meconium) | |

| LOQ | 5 - 25 ng/g (in meconium) |

Protocol for Validation:

-

Linearity: Prepare calibration standards at several concentration levels and analyze them. Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression.

-